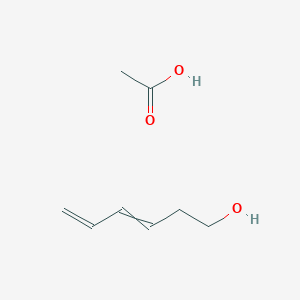

Acetic acid;hexa-3,5-dien-1-ol

CAS No.: 36206-75-4

Cat. No.: VC19668909

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36206-75-4 |

|---|---|

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| IUPAC Name | acetic acid;hexa-3,5-dien-1-ol |

| Standard InChI | InChI=1S/C6H10O.C2H4O2/c1-2-3-4-5-6-7;1-2(3)4/h2-4,7H,1,5-6H2;1H3,(H,3,4) |

| Standard InChI Key | URKJNJMQMVCLHD-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.C=CC=CCCO |

Introduction

Structural and Chemical Properties

Molecular Composition and Isomerism

The molecular formula of acetic acid;hexa-3,5-dien-1-ol is inferred as C₈H₁₂O₂, derived from the combination of hexa-3,5-dien-1-ol (C₆H₁₀O) and acetic acid (C₂H₄O₂). Key structural features include:

-

Conjugated diene system: The 3,5-diene arrangement enables π-orbital overlap, facilitating cycloaddition and electrophilic reactions.

-

Acetylated hydroxyl group: The ester linkage at the C1 position modifies solubility and stability compared to the parent alcohol .

Table 1: Hypothesized Physicochemical Properties

| Property | Value | Source Analog |

|---|---|---|

| Molecular Weight | 140.18 g/mol | |

| Boiling Point | ~257°C (estimated) | |

| Density | 0.908–1.12 g/cm³ | |

| LogP | 1.34–1.50 |

Spectroscopic Characterization

While direct spectral data for acetic acid;hexa-3,5-dien-1-ol are unavailable, analogous compounds such as (E)-hexa-3,5-dien-1-ol (CAS 73670-87-8) and (S,Z)-1,4-bis(benzyloxy)hexa-3,5-dien-2-ol provide benchmarks:

-

¹H NMR: Expected resonances for vinyl protons (δ 5.2–6.0 ppm), acetyl methyl (δ 2.0–2.1 ppm), and hydroxyl-proximal methylene (δ 3.5–4.5 ppm) .

-

IR Spectroscopy: Strong absorption bands for ester C=O (~1740 cm⁻¹) and conjugated diene C=C (~1650 cm⁻¹) .

Synthetic Pathways and Optimization

Esterification of Hexa-3,5-dien-1-ol

The most straightforward route involves acetylation of hexa-3,5-dien-1-ol using acetic anhydride or acetyl chloride. For example, the synthesis of 1-acetoxy-3,5-cycloheptadien (CAS 29207-42-9) employs acetic acid and cyclohepta-3,5-dien-1-ol under acid catalysis . Similar conditions could yield the target compound, though steric effects from the linear diene may necessitate modified reaction times or temperatures.

Wittig and Cross-Metathesis Approaches

Advanced methods leverage olefin-forming reactions. The Wittig reaction, as demonstrated in the synthesis of (S,Z)-1,4-bis(benzyloxy)hexa-3,5-dien-2-ol, offers stereocontrol over the diene geometry . Additionally, cross-metathesis with catalysts like Hoveyda–Grubbs second-generation could introduce functional groups or extend the carbon chain (e.g., coupling with cis-1,4-diacetoxy-2-butene) .

Table 2: Comparative Synthetic Routes

| Method | Yield (%) | Stereoselectivity | Key Challenges |

|---|---|---|---|

| Direct Esterification | 60–75 | Low | Competing polymerization |

| Wittig Reaction | 80–90 | High (Z/E control) | Phosphorus byproduct removal |

| Cross-Metathesis | 65–85 | Moderate | Catalyst cost |

Stability and Reactivity Profiles

Thermal and Oxidative Degradation

The conjugated diene system renders the compound susceptible to Diels-Alder reactions at elevated temperatures. For instance, analogs like (E)-2,6-dimethylocta-1,5,7-trien-3-yl acetate (CAS 61931-78-0) decompose above 250°C, releasing acetic acid and forming polyene byproducts . Antioxidants or inert atmospheres are recommended during storage.

Electrophilic Additions

The electron-rich diene readily undergoes halogenation, epoxidation, and hydrohalogenation. In studies of 1,3-diene systems, bromination at the central double bond predominates, yielding 1,2-dibromo derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume